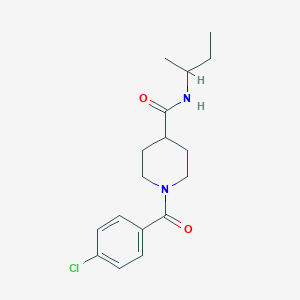
N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide, also known as BRL-52537, is a chemical compound that has been of great interest to researchers due to its potential applications in the field of neuroscience. This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation in the brain.
作用机制
N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor's ion channel and preventing the influx of calcium ions into the neuron. This inhibition of calcium influx results in a decrease in synaptic plasticity and a disruption of memory formation and learning.
Biochemical and Physiological Effects:
N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to decrease the expression of NMDA receptors in the hippocampus, a brain region important for memory formation. It has also been shown to decrease the activity of the enzyme nitric oxide synthase, which is involved in the regulation of blood flow and neurotransmitter release.
实验室实验的优点和局限性
One of the main advantages of using N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological processes. However, one limitation of using N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide is its relatively low potency compared to other NMDA receptor antagonists, which may require higher concentrations of the compound to achieve the desired effect.
未来方向
There are several future directions for research involving N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide. One area of interest is the role of NMDA receptors in the development and progression of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential therapeutic applications of NMDA receptor antagonists in the treatment of these disorders. Additionally, further studies are needed to investigate the biochemical and physiological effects of N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide and other NMDA receptor antagonists in order to better understand their mechanisms of action and potential therapeutic benefits.
合成方法
The synthesis of N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with piperidine to form 1-(4-chlorobenzoyl)piperidine. This intermediate is then reacted with sec-butylamine to form the final product, N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide. The purity of the compound can be increased by recrystallization from a suitable solvent.
科学研究应用
N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to be a potent and selective antagonist of the NMDA receptor, which has been implicated in a variety of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide has been used in numerous studies to investigate the role of NMDA receptors in synaptic plasticity, memory formation, and learning.
属性
IUPAC Name |
N-butan-2-yl-1-(4-chlorobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-3-12(2)19-16(21)13-8-10-20(11-9-13)17(22)14-4-6-15(18)7-5-14/h4-7,12-13H,3,8-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUPTVAHQYZZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7687147.png)
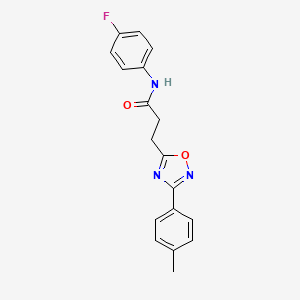
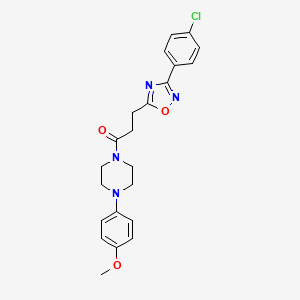

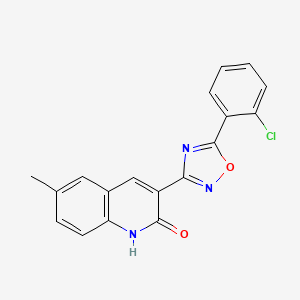
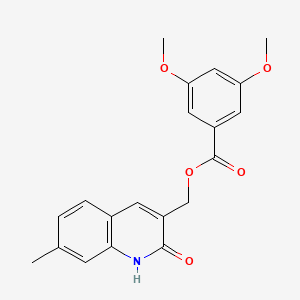

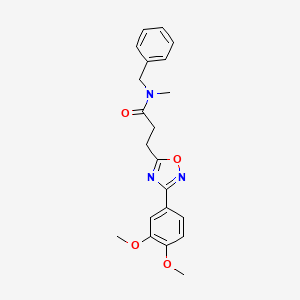
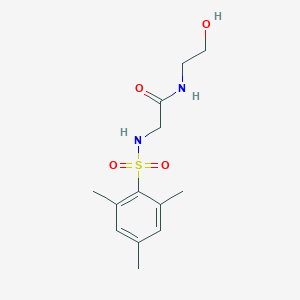
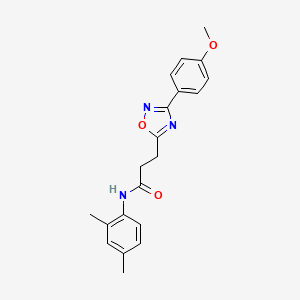
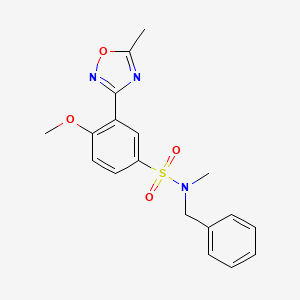
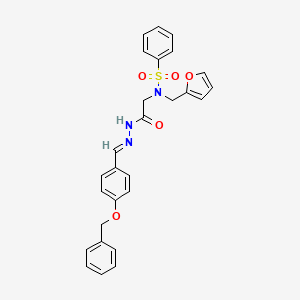
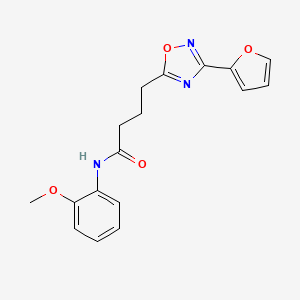
![N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7687259.png)